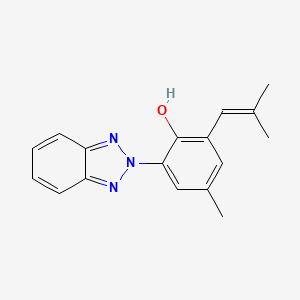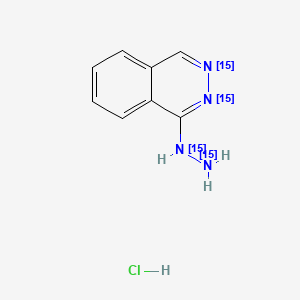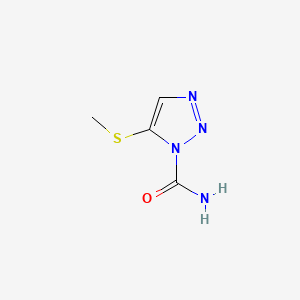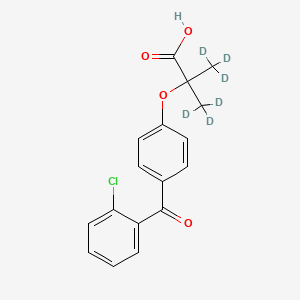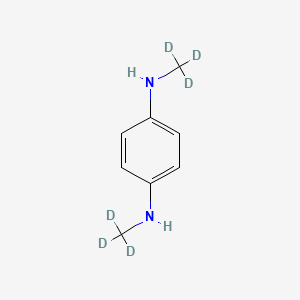
Alarmine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alarmine-d6 is a biochemical used for proteomics research . It is a deuterated form of Alarmine, a compound that is commonly used as a synthetic intermediate in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of this compound is C8H6D6N2 . The exact molecular structure is not provided in the available resources .Chemical Reactions Analysis
This compound is used in proteomics research . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 136.19400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the resources .Scientific Research Applications
Alarmins: A Clinical Perspective
Alarmins are endogenous molecules that play a crucial role in the immune system's response to tissue damage. They contribute to inflammatory and autoimmune conditions, tumorigenesis, and cancer spread. However, they are also essential for tissue homeostasis, repair, and remodeling in various body parts, including the heart, skin, and nervous system. This indicates a potential clinical application of alarmins in managing such conditions and their role in tissue repair and regeneration (Chan et al., 2012).
Environmental and Biodiversity Impact
The ALARM (Assessing LArge-scale environmental Risks with tested Methods) project developed a method combining DPSIR (driving forces-pressures-state-impacts-responses) framework for identifying and analyzing environmental chemical risks to biodiversity in Europe. This method helps in understanding how modifying driving forces can reduce pressures on biodiversity, offering scientific advice to policymakers, especially in the context of the REACH regulation (Maxim & Spangenberg, 2009).
Alarmins in Immunological Responses
β-Defensin 2 and 3, members of the alarmin group, enhance IFN-α production by human plasmacytoid dendritic cells. They activate these cells by promoting the uptake of CpG and self DNA, thereby inducing an immune response. This discovery highlights the role of alarmins in vaccine formulations, potentially leading to improved immune responses (Tewary et al., 2013).
Alarmins in Osteoporosis
Alarmins play a significant role in bone remodeling processes related to osteoporosis. They could be used as biomarkers for the severity and progression of osteoporosis and potentially as pharmacological targets in therapies aimed at preventing bone loss and fragility fractures (De Martinis et al., 2020).
Alarmins and Antitumor Immunity
Certain alarmins, such as High-mobility group nucleosome-binding protein 1 (HMGN1), contribute to antitumor immunity. They act as early warning signals for the immune system, recruiting and activating leukocytes, particularly antigen-presenting cells. This opens up potential applications in cancer treatment and the use of alarmins as cancer biomarkers (Nie et al., 2016).
Alarmins in Antimicrobial Immunity
Alarmins enhance innate and adaptive antimicrobial immunity by activating antigen-presenting cells. This finding is particularly relevant in combating diseases like aspergillosis, suggesting potential therapeutic applications of alarmins in infectious diseases (Yang & Oppenheim, 2009).
Mechanism of Action
Target of Action
Alarmine-d6, also known as Alarmin, is an endogenous mediator that plays a crucial role in enhancing both innate and adaptive immune responses . Its primary targets are antigen-presenting cells (APCs), including dendritic cells . These cells play a vital role in the immune system by presenting antigens to T cells, thereby initiating an immune response .
Mode of Action
This compound can simultaneously induce the chemotactic migration and activation of its primary targets, the APCs . This dual action promotes the induction of immune responses . This compound is rapidly released by epithelial cells and local resident leukocytes in response to cell death or stimulation by pathogen-associated molecular patterns (PAMPs) .
Biochemical Pathways
This compound affects several biochemical pathways. It belongs to several structurally distinct superfamilies of proteins that have historically been identified as antimicrobial peptides and proteins (AMP), enzymes, or chromosome-binding proteins . The expression of most alarmins, including this compound, can be induced in the course of innate host defenses in response to PAMPs such as bacterial LPS or proinflammatory cytokines such as IL-1, TNF, and IFN .
Result of Action
The release of this compound leads to the activation of innate immune cells and the recruitment and activation of APCs . This results in the enhancement of both innate and adaptive immune responses . Therefore, this compound plays a fundamental role in the pathogenesis of a wide range of sterile or infection-induced immune and inflammatory disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stressful life experiences, especially those occurring early in life, have been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . Additionally, climatic factors such as mean annual precipitation (MAP) and mean annual temperature (MAT) have been found to regulate the community assembly process of abundant and rare microbial communities in desert soil .
Properties
IUPAC Name |
1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZMTHMPKVOBP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC=C(C=C1)NC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



